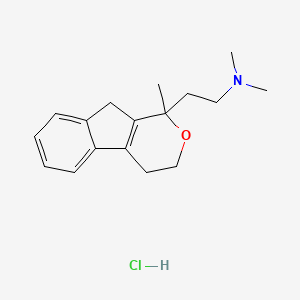

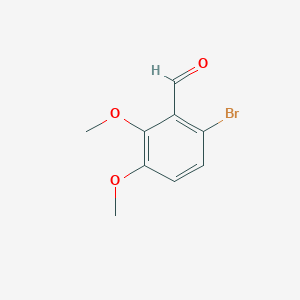

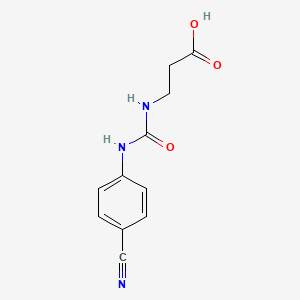

3,6-Dihydroxy-4,5-dimethylphthalaldehyde

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antineoplastic Activity

3,6-Dihydroxy-4,5-dimethylphthalaldehyde has been studied for its antineoplastic efficacy against various murine tumors. Research has shown that this compound significantly prolongs the survival time of mice bearing tumors such as Sarcoma 180, Ehrlich carcinoma, or adenocarcinoma 755 ascites. It has also demonstrated cytotoxicity to Sarcoma 180 cells in culture at specific concentrations (Newman, Lin, & Sartorelli, 1980).

Polymorphism and Solid-State Packing

Studies on dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, a structurally related compound, have explored its color polymorphism in the solid state. Investigations using ab initio Hartree–Fock methods and time-dependent DFT calculations have provided insights into the molecular geometry and electronic properties of this compound in different polymorphic forms (Peeters, Lenstra, Doren, & Alsenoy, 2001). Additionally, the influence of different types of hydrogen bonds on the color of polymorphs has been elucidated, contributing to the understanding of structural transformations in crystals (Pratik, Nijamudheen, Bhattacharya, & Datta, 2014).

Biochemical Actions in Cellular Models

The biochemical and cytotoxic actions of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde have been studied in Sarcoma 180 cells. This research has shown that the compound inhibits cell replication and impacts various cellular functions such as nucleoside transport, protein synthesis, and energy metabolism (Newman & Sartorelli, 1981).

Other Related Research

Additional research on compounds similar to 3,6-Dihydroxy-4,5-dimethylphthalaldehyde has focused on various aspects such as hydrolysis reactions, synthesis methods, and vibrational spectroscopy of related compounds. These studies contribute to a broader understanding of the chemical properties and potential applications of this class of compounds (Hawkins, 1975).

Propiedades

IUPAC Name |

3,6-dihydroxy-4,5-dimethylphthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSYEUMUSQXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C=O)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200620 | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

CAS RN |

52643-54-6 | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052643546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-bromo-2-ethoxyphenyl)sulfonylamino]-2-chloro-N,N-dimethylbenzenesulfonamide](/img/structure/B1228142.png)

![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)

![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)